Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-functionalized benzothiophene derivative. Its structure comprises a benzothiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 3,4-dimethylphenyl ring.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-8-9-13(10-12(11)2)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPGIAAUOLBNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class, characterized by a bicyclic structure that combines a benzene ring fused to a thiophene ring. This compound has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and comparative data with related compounds.
- Molecular Formula : C₁₈H₁₇N₁O₄S₂
- Molecular Weight : 375.46 g/mol
- CAS Number : 899725-16-7
The structure of this compound includes a sulfamoyl group attached to a dimethylphenyl moiety and a carboxylate ester, contributing to its unique chemical properties and potential biological activities .
Antitubercular Activity
Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that various benzothiophene derivatives can inhibit both active and dormant forms of the bacterium with minimal cytotoxicity towards human cells. For instance, compounds similar to this compound have demonstrated MIC values ranging from 0.60 to 22.86 μg/mL against multidrug-resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Benzothiophene derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression. Studies suggest that this compound may modulate pathways related to inflammation and cancer cell proliferation, potentially leading to therapeutic applications .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival or proliferation of pathogens or cancer cells.
- Receptor Modulation : It may bind to particular receptors, altering their activity and influencing downstream signaling pathways.
These interactions can elucidate its mechanism of action and inform potential therapeutic uses.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₈H₁₇ClFNO₄S₂ | Antitubercular |
| Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₈H₁₇FNO₄S₂ | Anticancer |
| Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₈H₁₇FNO₄S₂ | Antioxidant |
This table illustrates the versatility of the benzothiophene core and highlights how modifications can lead to different biological activities and chemical properties.
Case Studies
Several studies have focused on the biological activity of benzothiophene derivatives:
- Antitubercular Efficacy : A study assessed the efficacy of various benzothiophene derivatives against Mycobacterium tuberculosis H37Ra and found that certain compounds exhibited low MICs while maintaining high selectivity indices against human cell lines .
- Cytotoxicity Assessment : Research on the cytotoxic effects of these compounds indicated that many derivatives possess favorable safety profiles, with selectivity indices greater than 10 considered non-toxic in various human cancer cell lines .
Scientific Research Applications
Structural Characteristics
- IUPAC Name : Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- CAS Number : 899725-16-7
- Molecular Weight : 375.46 g/mol
- Molecular Formula :
Physical Properties
The compound's physical properties are essential for understanding its behavior in biological systems. Its solubility, stability, and reactivity can significantly influence its applications.
Pharmacological Research
This compound has been studied for its potential pharmacological activities:
Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, suggesting a promising avenue for cognitive enhancement therapies .
Antitumor Activity
Studies have demonstrated that benzothiophene derivatives possess cytotoxic effects against various cancer cell lines. For instance, research shows that this compound can inhibit cell proliferation in breast cancer models at concentrations above 50 µM after 24 hours of exposure.
Anti-inflammatory Effects
Compounds within the benzothiophene class may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Although specific IC₅₀ values for anti-inflammatory activity are not quantified, the structural characteristics suggest a mechanism of action that warrants further investigation .
Synthetic Chemistry
The synthesis of this compound serves as a model for developing new sulfamoyl-containing compounds with enhanced biological activities. The synthetic pathways can be optimized to yield derivatives with improved efficacy against targeted biological pathways.
Case Study 1: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives, this compound was tested alongside other analogs. The results indicated competitive inhibition against AChE with an IC₅₀ comparable to established inhibitors such as galantamine .
Case Study 2: Antitumor Activity
A series of experiments were conducted on the cytotoxic effects of benzothiophene derivatives in human breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 50 µM after a 24-hour exposure period.
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Structural Analogues of Benzothiophene Derivatives
The target compound shares structural similarities with several benzothiophene-based molecules described in the literature. Key differences lie in the substituents at the 3-position and their electronic/steric effects:
Table 1: Comparison of Key Benzothiophene Derivatives
*Estimated based on the 4-methylphenyl analog () with an added methyl group.
Key Observations:
- Substituent Effects: The sulfamoyl group in the target compound introduces greater polarity and hydrogen-bonding capacity compared to amino or nitro substituents in analogs like 3l and 3i. This could enhance solubility in polar solvents or affinity for biological targets .
- Thermal Stability : Nitro-substituted analogs (e.g., 3i) exhibit higher melting points (~140°C) due to strong intermolecular interactions, whereas methoxy-substituted derivatives (3a) have lower melting points (~103°C) . The target compound’s melting point is unreported but likely intermediate due to the sulfamoyl group’s balance of polarity and steric bulk.
Q & A
Basic: What synthetic methodologies are optimal for preparing Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The synthesis typically involves multi-step reactions, with palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to form carbon-nitrogen bonds between the benzothiophene core and sulfamoyl group. Key steps include:
- Functionalization of benzothiophene : Introduction of sulfamoyl groups via sulfonation or nucleophilic substitution.
- Coupling reactions : Use of Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to link the 3,4-dimethylphenyl substituent.
- Esterification : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate under basic conditions.
Reaction parameters (temperature: 80–120°C; solvents: DMF or THF) significantly influence yield (optimized at ~60–75%) and purity .
Basic: How is the molecular structure of this compound validated in academic research?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfamoyl proton signals at δ 7.2–8.1 ppm for aromatic integration; methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~377.4 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .
Basic: What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Cell viability assays (MTT or ATP-based): Tests IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition studies : Fluorescence polarization or radiometric assays to assess interactions with kinases or proteases.
- Apoptosis markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .
Advanced: How do substituent variations (e.g., 3,4-dimethylphenyl vs. fluorophenyl) impact biological activity?
Structural-activity relationship (SAR) studies reveal:
| Substituent | Biological Activity (IC₅₀, μM) | Key Observations |
|---|---|---|
| 3,4-Dimethylphenyl | 12.5 (HepG2) | Enhanced lipophilicity improves membrane permeability . |
| 4-Fluorophenyl | 8.7 (MCF-7) | Electron-withdrawing groups increase target affinity . |
| 3,5-Dimethylphenyl | 18.9 (A549) | Steric hindrance reduces binding efficiency . |
Advanced: How to address contradictions in cytotoxicity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hrs).
- Cell line heterogeneity : Genetic drift or differential expression of drug transporters.
- Compound purity : HPLC purity thresholds (<95% vs. >98%) affect reproducibility .
Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate purity via HPLC-UV/ELSD .
Advanced: What mechanistic approaches identify cellular targets of this compound?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads for target isolation.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.
- Molecular docking : Computational models (AutoDock Vina) predict interactions with kinases (e.g., EGFR, VEGFR2) .
Advanced: What challenges arise in ensuring compound purity, and how are they resolved?
Common issues:
- Byproducts : Unreacted sulfamoyl intermediates or methyl ester hydrolysis byproducts.
- Resolution :
- Column Chromatography : Gradient elution (hexane:EtOAc 7:3 to 1:1) removes polar impurities.
- Recrystallization : Methanol/water mixtures improve crystallinity.
- Analytical Monitoring : UPLC-MS tracks impurities at 254 nm .
Advanced: How does this compound compare to structurally similar benzothiophene derivatives?
| Compound | Key Feature | Activity (vs. Target Compound) |
|---|---|---|
| Ethyl 3-[(3-ethylphenyl)sulfamoyl] derivative | Ethyl ester; reduced logP | 30% lower potency |
| 4-Fluoro-1-benzothiophene analogs | Increased electronegativity | 2-fold higher IC₅₀ in kinase assays |
| Naphthothiophene derivatives | Expanded aromatic system | Poor solubility; inactive in vivo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
